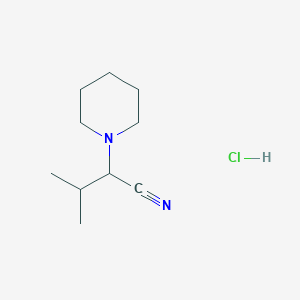![molecular formula C10H11BrFNO B1407073 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol CAS No. 1526006-23-4](/img/structure/B1407073.png)
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Übersicht
Beschreibung
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C10H11BrFNO and its molecular weight is 260.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of azetidine derivatives, including those with substitutions similar to "1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol". For instance, studies on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the versatility of azetidine compounds in medicinal chemistry. These compounds are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, indicating a broad interest in the structural aspects of azetidines (Doraswamy & Ramana, 2013).
Antimicrobial Applications
Azetidine derivatives have been evaluated for their antimicrobial properties. For example, novel N-substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown promise as antibiotic enhancers and antiviral agents, indicating their potential utility in treating complex infections (Głowacka et al., 2021). This highlights the role of azetidine compounds in addressing antibiotic resistance and the need for new antimicrobial strategies.
Anticancer Potential
The anticancer potential of azetidine derivatives has also been a focus of research. Biological evaluation of azetidin-2-one derivatives as potential anticancer agents shows promising results, with some compounds inducing apoptosis in cancer cells. This suggests that azetidine compounds could contribute to the development of new cancer therapies (Olazarán et al., 2017).
Medicinal Chemistry and Therapeutic Applications
Azetidine derivatives have been synthesized and evaluated for various medicinal properties, including antioxidant activity. The synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives underline the potential of these compounds in medicinal chemistry and as contributors to therapeutic agents (Nagavolu et al., 2017).
Eigenschaften
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLBRBIPQFBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C(=CC=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


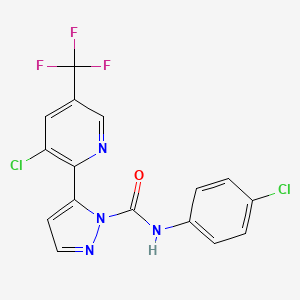
![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)


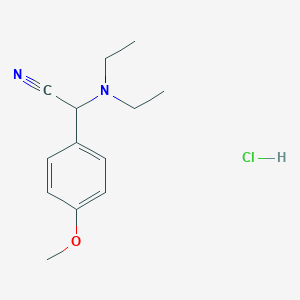
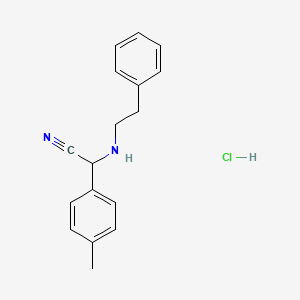
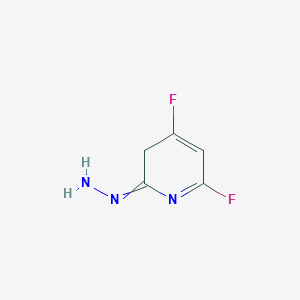



![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)
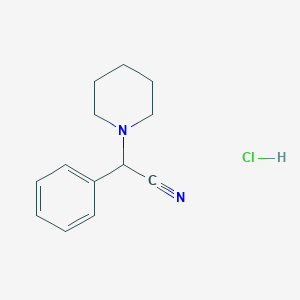
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)
